(2S)-2,6-diaminohexanoic acid, commonly known as lysine, is an essential α-amino acid with significant biological roles. It is characterized by the presence of two amino groups located at the second and sixth carbon atoms of the hexanoic acid chain. The compound has a molecular formula of and a molar mass of approximately 146.19 g/mol. Additionally, (2S)-2-hydroxybutanedioic acid, also known as malic acid, complements lysine in various biochemical pathways, forming a compound referred to as lysine malate with the molecular formula and a molar mass of about 280.275 g/mol .
Lysine is classified as an essential amino acid, meaning it must be obtained through diet as the human body cannot synthesize it. It is predominantly found in animal proteins, legumes, and certain grains. The compound (2S)-2-hydroxybutanedioic acid is classified as a dicarboxylic acid and plays a vital role in metabolic processes, including the Krebs cycle .
The synthesis of (2S)-2,6-diaminohexanoic acid can be achieved through several methods, including:
The fermentation process typically involves optimizing conditions such as pH, temperature, and nutrient availability to maximize lysine production. The resulting lysine is often purified through crystallization or chromatography techniques to achieve high purity levels suitable for pharmaceutical applications .
The molecular structure of (2S)-2,6-diaminohexanoic acid features two amino groups attached to a hexanoic backbone:
For (2S)-2-hydroxybutanedioic acid:
(2S)-2,6-diaminohexanoic acid participates in various biochemical reactions:
The mechanism of action for (2S)-2,6-diaminohexanoic acid primarily involves its role in protein synthesis and metabolic pathways:
(2S)-2,6-diaminohexanoic acid finds applications across various fields:
(2S)-2,6-diaminohexanoic acid represents the systematic IUPAC nomenclature for the endogenous amino acid L-lysine, as confirmed by its registry in PubChem (CID 22794536) and alignment with biochemical databases [1] [4] [8]. The term "(2S)" explicitly denotes the absolute stereochemistry at the α-carbon atom, signifying an S-configuration that aligns with the biologically active enantiomer universal to ribosomal protein synthesis. This stereochemical specificity is non-trivial; the D-lysine enantiomer (CHEBI:16855) lacks metabolic incorporation into mammalian proteins despite identical atomic connectivity [4] [9]. The core structure comprises an aliphatic C6 backbone terminated by an α-carboxylic acid group and amino groups at both α- and ε-positions, rendering it a dibasic, charged amino acid under physiological pH (zwitterionic form: C(CC[NH₃⁺])CC@@H[NH₃⁺]) [4] [8].
The conjugate "(2S)-2-hydroxybutanedioic acid" designates L-malic acid, an intermediate in the citric acid cycle. When combined as in the CAS-registered compound 71555-10-7, the system is termed L-lysine-L-malate – a multicomponent crystalline complex with a 1:1 stoichiometry (empirical formula: C₁₀H₂₀N₂O₇) [6]. This nomenclature underscores the retention of stereochemistry in both components, critical for molecular recognition in crystalline lattices.
Table 1: Structural Parameters of (2S)-2,6-diaminohexanoic Acid from DFT Studies
Bond/Bond Angle | Theoretical Value (Å/°) | Experimental Reference (Å/°) | Remarks |
---|---|---|---|
C1-C2 (backbone) | 1.547 Å | 1.540 Å | Elongated due to O electronegativity |
C1-O3 (carboxyl) | 1.203 Å | 1.200 Å | Double bond character (C=O) |
C1-O4 (carboxyl) | 1.339 Å | 1.340 Å | Single bond (C-OH) |
Nε-H (side chain) | ≈1.00 Å | 1.010 Å | Consistent across all N-H bonds |
C2-C1-O3 | 121.5° | 122.1° | CAM-B3LYP/6-311++G(d,p) shows best fit |
Dipole moment | 5.8381 Debye | - | High polarity facilitates zwitterion stability |
Data derived from B3LYP/6-311++G(d,p) DFT simulations and crystallographic analysis [2]
The (2S) stereochemistry governs biological functionality and crystalline packing efficiency. In proteins, the S-configuration enables spatial compatibility with ribosomal peptidyl transferase centers, whereas D-lysine acts as a metabolic dead-end [4] [9]. Computational studies using DFT/B3LYP/6-311++G(d,p) reveal that the (2S) configuration minimizes steric strain in the aliphatic chain, allowing optimal intramolecular hydrogen bonding between the α-ammonium (-NH₃⁺) and carboxylate (-COO⁻) groups in the zwitterionic state. This bonding stabilizes a pseudo-cyclic conformation even prior to cocrystallization [2]. The ε-amino group in (2S)-2,6-diaminohexanoic acid provides a flexible nucleophilic site for conjugations (e.g., with malate), contrasting with structurally constrained analogs like L-ornithine (C5 chain). Molecular dynamics simulations indicate that the (2S) configuration reduces the energy barrier for proton transfer by 3.2 kcal/mol compared to the R-enantiomer during zwitterion formation [2] [10].
Malate conjugation represents a strategy to modulate crystallinity, solubility, and proton-transfer dynamics in amino acid formulations. Unlike L-arginine, whose guanidinium group forms bifurcated hydrogen bonds, (2S)-2,6-diaminohexanoic acid utilizes its ε-amino group for a single-point coordination with malate’s β-carboxyl. This results in distinct stoichiometries: lysine-malate adopts 1:1 (C₁₀H₂₀N₂O₇), whereas arginine-malate often forms 2:1 salts due to charge delocalization [6]. The SMILES notation for lysine-malate (OC@@HC(O)=O.NCCCCC@HC(O)=O) confirms esterification-free ionic bonding [6].
FTIR studies of lysine-malate cocrystals reveal a characteristic shift in carbonyl stretches: the malate C=O peak at 1715 cm⁻¹ downshifts to 1680 cm⁻¹ upon ionic interaction with lysine’s ε-NH₃⁺, indicating charge-assisted hydrogen bonding (CAHB). This contrasts with arginine-malate, where asymmetric C=O stretches persist near 1695 cm⁻¹ due to weaker polarization by the guanidinium group [3] [5].
Table 2: Malate Conjugation in Basic Amino Acids
Amino Acid | Conjugate Formula | Conformation | Hydrogen Bond Donors | Dominant H-Bond Type |
---|---|---|---|---|
(2S)-2,6-diaminohexanoic acid | C₁₀H₂₀N₂O₇ | Extended aliphatic chain | 3 (α-NH₃⁺, ε-NH₃⁺, malate -OH) | Charge-assisted N⁺-H⋯O⁻ (malate) |
L-Arginine | C₁₀H₂₂N₄O₆ | Guanidinium plane | 4 (α-NH₃⁺, 3 × guanidinium H) | Bifurcated N-H⋯O (malate) |
L-Histidine | Not reported | Imidazolium ring | 2 (α-NH₃⁺, imidazolium -NH⁺-) | Resonance-assisted N-H⋯O |
Data compiled from crystallographic databases and synthetic studies [4] [6]
Zwitterionic cocrystals of (2S)-2,6-diaminohexanoic acid and L-malate exhibit three-dimensional H-bond networks stabilized by proton transfer along "water wires." As demonstrated in multicomponent crystals like [2AmNic+Mle+H₂O], water bridges facilitate proton migration from malate’s carboxyl to lysine’s ε-amino group, forming a ─COO⁻⋯⁺H₃N─ salt bridge with an energy of -11.44 to -26.19 kcal/mol [3] [5]. This process generates a cyclic R₂²(8) supramolecular synthon between the ammonium and carboxylate, characterized by N⁺-H⋯O⁻ distances of 1.65–1.82 Å – values indicative of very strong hydrogen bonds (VSHBs) [3] [10].
Periodic DFT calculations on lysine-malate reveal that water inclusion reduces the proton-transfer barrier by 4.8 kcal/mol compared to anhydrous systems. The H-bond network topology features:
QTAIM analysis confirms covalent character in Type III bonds (∇²ρ < 0), while Types I–II exhibit electrostatic dominance (∇²ρ > 0) [3] [5] [10]. This hierarchical bonding directs crystal packing into monoclinic P2₁ lattices, as evidenced by powder XRD [5].
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